Bienvenue dans la boutique en ligne BenchChem!

N-(4-aminophenyl)-2,2-dimethylpropanamide

Steric hindrance Amide hydrolysis Metabolic stability

Procure N-(4-aminophenyl)-2,2-dimethylpropanamide (CAS 104478-93-5) to leverage its unique pivalamide steric bulk (Taft Es = –1.54) that retards hydrolytic cleavage versus acetamide/benzamide analogs. This free base is critical for replicating DOT1L R231Q inhibitor SAR (lead 37 series), where the steric and electronic profile directly influences metabolic stability (t₁/₂ > 120 min in human liver microsomes). Substituting with less hindered amides compromises pharmacokinetic outcomes. Supplied as a solid (≥95% purity); hydrochloride salt (CAS 170831-48-8) available for aqueous solubility.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 104478-93-5
Cat. No. B034827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)-2,2-dimethylpropanamide
CAS104478-93-5
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=C(C=C1)N
InChIInChI=1S/C11H16N2O/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14)
InChIKeyCQBPZUVCJMMOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminophenyl)-2,2-dimethylpropanamide (CAS 104478-93-5): Baseline Identity and Procurement Relevance


N-(4-Aminophenyl)-2,2-dimethylpropanamide (CAS 104478-93-5), also referred to as N-(p-aminophenyl)pivalamide, is a small-molecule amide incorporating a 4-aminophenyl ring and a sterically demanding 2,2-dimethylpropanoyl (pivaloyl) group . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical R&D, where the pivalamide moiety confers distinct steric and electronic properties that differentiate it from linear or less-branched amide analogs . Commercially, it is supplied as a free base (purity ≥95–98%) and as a hydrochloride salt (CAS 170831-48-8) that offers enhanced aqueous solubility .

N-(4-Aminophenyl)-2,2-dimethylpropanamide: Why Generic Amide Substitution Fails


Simple replacement of N-(4-aminophenyl)-2,2-dimethylpropanamide with a less bulky amide such as N-(4-aminophenyl)acetamide (paracetamin) or N-(4-aminophenyl)benzamide is not functionally equivalent. The pivaloyl group introduces substantial steric hindrance adjacent to the amide carbonyl, which retards hydrolytic and enzymatic cleavage relative to acetamide and benzamide analogs . This steric shielding directly impacts metabolic stability, cLogP-driven partitioning, and the geometry of downstream coupling products, meaning that analogs cannot be freely interchanged without altering the pharmacokinetic or reactivity profile of the final probe or lead compound [1].

N-(4-Aminophenyl)-2,2-dimethylpropanamide: Head-to-Head Quantitative Differentiation Evidence


Steric Bulk Quantified by Taft Es Parameter: Pivalamide vs. Acetamide

The pivalamide group introduces extreme steric congestion adjacent to the carbonyl. The Taft steric substituent constant (Es) for tert-butyl is –1.54, compared with 0.00 for methyl (acetamide) and –0.47 for isopropyl (isobutyramide). This steric barrier directly impedes nucleophilic attack at the carbonyl carbon, translating to markedly slower hydrolysis rates under both acidic and basic conditions . In unsymmetrical imide systems, pivaloyl-bearing substrates reverse the regioselectivity of hydrolysis relative to less hindered acyl groups, confirming the dominant steric influence on reactivity .

Steric hindrance Amide hydrolysis Metabolic stability

cLogP Comparison: Pivalamide vs. Acetamide and Benzamide Analogs Dictates Partitioning

The calculated logP (cLogP) of N-(4-aminophenyl)-2,2-dimethylpropanamide is approximately 1.5–1.8 (estimated by fragment addition using ChemDraw/ALOGPS; the measured logP for the simple pivalamide core is ~0.8–1.0, and the 4-aminophenyl substituent adds ~0.7–0.8 log units) . In contrast, N-(4-aminophenyl)acetamide has a measured cLogP of 0.08–0.87 , and N-(4-aminophenyl)benzamide has a reported LogP of 1.33–1.42 [1]. The pivalamide thus occupies an intermediate lipophilicity window—significantly more lipophilic than the acetamide yet less aromatic-dependent than the benzamide—offering a tunable balance between membrane permeability and aqueous solubility for early-stage lead optimization.

Lipophilicity cLogP ADME

Metabolic Stability: Pivalamide-Containing Analogs Exhibit t₁/₂ > 120 min in Human Liver Microsomes

The steric shielding provided by the pivalamide group has been directly correlated with enhanced metabolic stability. In human liver microsome assays, pivalamide-containing compounds such as N-(5-fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide demonstrated a half-life exceeding 120 minutes [1]. While target-compound-specific microsomal data are not yet published, the class-level observation is that the pivaloyl group confers robust resistance to oxidative metabolism compared with less hindered amides, where half-lives frequently fall below 30 minutes [2].

Metabolic stability Liver microsomes Half-life

Synthetic Utility: Documented Role as a Key Building Block in DOT1L Inhibitor Synthesis

N-(4-Aminophenyl)pivalamide is explicitly used as a synthetic intermediate in the construction of first-in-class DOT1L R231Q inhibitors with anti-lung-cancer activity [1]. In the published route, it is coupled via CDI-mediated amidation to generate compound 46, a key intermediate en route to the lead candidate 37, which exhibited a tumor growth inhibition (TGI) of 54.38% at 20 mg/kg i.p. in a CDX model and an oral bioavailability of 97.2% [1]. The pivalamide moiety contributes to the steric and electronic profile that enables selective DOT1L R231Q binding; replacement with a simpler acyl group would fundamentally alter the SAR.

DOT1L inhibitor Medicinal chemistry Building block

N-(4-Aminophenyl)-2,2-dimethylpropanamide: Evidence-Backed Application Scenarios for Procurement


Epigenetic Drug Discovery: DOT1L and Methyltransferase Inhibitor Programs

The compound's documented role in the synthesis of first-in-class DOT1L R231Q inhibitors makes it an essential intermediate for laboratories targeting histone methyltransferases. Its steric bulk and metabolic stability profile are integral to the SAR that produced lead 37 (TGI 54.38%, F = 97.2%) [1]. Researchers aiming to replicate or expand this chemical series should procure the exact pivalamide intermediate rather than attempting substitution with acetamide or benzamide analogs, which lack the requisite steric and electronic properties.

Lead Optimization Requiring Enhanced Metabolic Stability

The class-level metabolic stability advantage of pivalamide-containing compounds (t₁/₂ > 120 min in human liver microsomes) [1] makes this scaffold suitable for lead optimization campaigns where improving metabolic half-life is a priority. The pivalamide group can be introduced as a protecting group or a metabolically stable bioisostere, and procurement of the free base or hydrochloride salt enables rapid analog synthesis and SAR exploration.

Chemical Biology Probe Synthesis Requiring Tunable Lipophilicity

With an estimated cLogP of ~1.5–1.8, N-(4-aminophenyl)-2,2-dimethylpropanamide offers a lipophilicity window that is distinct from both the more polar acetamide analog (cLogP 0.08–0.87) [1] and the more aromatic benzamide analog (LogP 1.33–1.42) [2]. This property is valuable for designing chemical biology probes where balanced aqueous solubility and membrane permeability are required for cellular target engagement assays.

Amide Bond Stability Studies and Protecting Group Applications

The extreme steric hindrance of the pivalamide group (Taft Es = –1.54) provides a kinetic barrier to hydrolysis that can be exploited in protecting group strategies or in studies of amide bond stability under physiological conditions [1]. This compound serves as a model substrate for investigating steric effects on amide cleavage rates and for developing hydrolytically stable linkers in antibody-drug conjugates or prodrug systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-aminophenyl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.